molecular formula C10H22 B14546911 Hexane, 2-methyl-3-(1-methylethyl)- CAS No. 62016-13-1

Hexane, 2-methyl-3-(1-methylethyl)-

Cat. No.: B14546911
CAS No.: 62016-13-1
M. Wt: 142.28 g/mol
InChI Key: YBOXGRMAQIYMGV-UHFFFAOYSA-N
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Description

. It is a branched alkane and is part of the larger family of hydrocarbons. This compound is characterized by its unique structure, which includes a hexane backbone with methyl and isopropyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 2-methyl-3-(1-methylethyl)- typically involves the alkylation of hexane with appropriate alkyl halides under controlled conditions. One common method is the Friedel-Crafts alkylation, where hexane reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of Hexane, 2-methyl-3-(1-methylethyl)- can be achieved through catalytic cracking and reforming processes. These methods involve the breaking down of larger hydrocarbon molecules into smaller, branched alkanes using high temperatures and pressures in the presence of catalysts such as platinum or zeolites.

Chemical Reactions Analysis

Types of Reactions

Hexane, 2-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: Reduction reactions can convert this compound into simpler alkanes using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).

    Substitution: Halogenation reactions can replace hydrogen atoms with halogens (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2) under UV light.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Chlorine gas (Cl2), bromine (Br2) under UV light

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Simpler alkanes

    Substitution: Halogenated alkanes

Scientific Research Applications

Hexane, 2-methyl-3-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.

    Biology: Employed in the extraction and purification of biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Hexane, 2-methyl-3-(1-methylethyl)- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s solubility, reactivity, and overall behavior in different environments. The pathways involved include the activation of specific enzymes and receptors that facilitate its chemical transformations.

Comparison with Similar Compounds

Hexane, 2-methyl-3-(1-methylethyl)- can be compared with other branched alkanes such as:

  • 2-Methylpentane
  • 3-Methylhexane
  • 2,2-Dimethylbutane

Uniqueness

The uniqueness of Hexane, 2-methyl-3-(1-methylethyl)- lies in its specific branching pattern, which imparts distinct physical and chemical properties. This compound’s structure results in a higher boiling point and different reactivity compared to its linear and less-branched counterparts.

Properties

IUPAC Name

2-methyl-3-propan-2-ylhexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-6-7-10(8(2)3)9(4)5/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOXGRMAQIYMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334818
Record name 3-ISOPROPYL-2-METHYLHEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62016-13-1
Record name 3-ISOPROPYL-2-METHYLHEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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